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molecular formula C8H8N2 B7722732 2-Methylbenzimidazole CAS No. 30304-58-6

2-Methylbenzimidazole

Cat. No. B7722732
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
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Patent
US05486525

Procedure details

Preparation of the intermediate benzoic acid 2 is shown in Scheme 2. 1,2-phenylenediamine is condensed with acetic anhydride to form 2-methylbenzimidazole which is then reacted with benzyl halide 5 (where X is Br, Cl, I, methansulfonyl, or p-toluenesulfonyl), in the presence of base to form 6. Hydrolysis of ester 6 gives benzoic acid 2. Condensation of 3,4-diaminopyridine with acetic anhydride followed by reaction with benzyl halide 5 as described above gives a mixture of 1-, 3-, and 5-substituted imidazo[4,5-c]pyridines (compounds 8, 9, and 10) which are separated by chromatography on silica gel and convened to 2 as described above. Similarly, imidazo[4,5-b]pyridines 12, 13, and 14 are prepared from 2,3-diaminopyridine. ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1C=CC=CC=1.[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].C(OC(=O)C)(=O)C>>[CH3:1][C:2]1[NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05486525

Procedure details

Preparation of the intermediate benzoic acid 2 is shown in Scheme 2. 1,2-phenylenediamine is condensed with acetic anhydride to form 2-methylbenzimidazole which is then reacted with benzyl halide 5 (where X is Br, Cl, I, methansulfonyl, or p-toluenesulfonyl), in the presence of base to form 6. Hydrolysis of ester 6 gives benzoic acid 2. Condensation of 3,4-diaminopyridine with acetic anhydride followed by reaction with benzyl halide 5 as described above gives a mixture of 1-, 3-, and 5-substituted imidazo[4,5-c]pyridines (compounds 8, 9, and 10) which are separated by chromatography on silica gel and convened to 2 as described above. Similarly, imidazo[4,5-b]pyridines 12, 13, and 14 are prepared from 2,3-diaminopyridine. ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1C=CC=CC=1.[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].C(OC(=O)C)(=O)C>>[CH3:1][C:2]1[NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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